molecular formula C12H16ClNO2 B12797568 N-(2-Butoxyphenyl)-2-chloro-acetamide CAS No. 41240-82-8

N-(2-Butoxyphenyl)-2-chloro-acetamide

Cat. No.: B12797568
CAS No.: 41240-82-8
M. Wt: 241.71 g/mol
InChI Key: KJLAOPIUOGHMOW-UHFFFAOYSA-N
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Preparation Methods

The preparation of Ethyl hydrogen fumarate involves the esterification of fumaric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl hydrogen fumarate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form fumaric acid.

    Reduction: Reduction reactions can convert it to succinic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are fumaric acid, succinic acid, and substituted fumarates, respectively.

Scientific Research Applications

Ethyl hydrogen fumarate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of Ethyl hydrogen fumarate involves its hydrolysis to fumaric acid and ethanol. Fumaric acid can then participate in the tricarboxylic acid cycle, a crucial metabolic pathway in cellular respiration. The molecular targets and pathways involved include enzymes like fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.

Comparison with Similar Compounds

Ethyl hydrogen fumarate can be compared with other similar compounds such as:

    Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

    Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.

    Fumaric acid: The parent compound, which is a key intermediate in the tricarboxylic acid cycle.

Ethyl hydrogen fumarate is unique due to its specific ester group, which imparts different solubility and reactivity characteristics compared to its analogs.

Properties

CAS No.

41240-82-8

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-chloroacetamide

InChI

InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

KJLAOPIUOGHMOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CCl

Origin of Product

United States

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